molecular formula C14H23NO4 B609556 NH-bis(PEG2-propargyl) CAS No. 2100306-83-8

NH-bis(PEG2-propargyl)

Cat. No. B609556
CAS RN: 2100306-83-8
M. Wt: 269.34
InChI Key: INYFRCVRXSOWEZ-UHFFFAOYSA-N
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Description

NH-bis(PEG2-propargyl) is a multi-branched linker with two terminal propargyl groups and an amino group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

NH-bis(PEG2-propargyl) is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular structure of NH-bis(PEG2-propargyl) consists of a branched PEG derivative with two terminal propargyl groups and an amino group . The molecular weight is 269.3 g/mol and the molecular formula is C14H23NO4 .


Chemical Reactions Analysis

The propargyl groups of NH-bis(PEG2-propargyl) can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Scientific Research Applications

1. Nanosystem Synthesis for Tumor Diagnosis and Therapy

NH-bis(PEG2-propargyl) derivatives are utilized in the synthesis of two-dimensional PEG-ylated nanosheets for tumor diagnosis and therapy. Specifically, MoS2/Bi2S3 composite nanosheets were successfully constructed for computed tomography and photoacoustic-imaging-guided tumor diagnosis, as well as combined tumor photothermal therapy and sensitized radiotherapy (Wang et al., 2015).

2. Catalyst in Bis-Michael Addition Reactions

NH-bis(PEG2-propargyl) and its derivatives, like aminopropylated PEG, act as eco-friendly and biodegradable catalysts in organic synthesis. They facilitate efficient bis-Michael addition to α,β-unsaturated ketones under solvent-free conditions, highlighting an environmentally benign protocol with high yield and simple work-up procedures (Khan & Siddiqui, 2014).

3. Linear-Dendritic Diblock Copolymer Synthesis

NH-bis(PEG2-propargyl) plays a role in synthesizing linear-dendritic diblock copolymers. These copolymers are composed of poly(ethylene glycol) and dendritic aliphatic polyesters, functionalized with photochromic cyanazobenzene units. Such materials have potential in creating photoaddressable materials with applications in liquid crystal technology and optical data storage (Barrio et al., 2009).

4. Protein Modifier for Biomedical Applications

NH-bis(PEG2-propargyl) derivatives, such as activated PEG2, are synthesized for modifying proteins. This modification improves the stability and functionality of proteins, which is significant in various biomedical applications, including drug delivery and biomaterials development (Ono et al., 1991).

5. Synthesis of Branched Pegylating Reagents

In the field of therapeutic development, NH-bis(PEG2-propargyl) contributes to the synthesis of bis- and tris-pegylating reagents. These reagents are suitable for conjugation to peptides and proteins, providing effective protection from proteolysis and enhancing the stability and efficacy of therapeutic proteins (Felix & Bandaranayake, 2008).

Mechanism of Action

Target of Action

NH-bis(PEG2-propargyl) is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to degrade specific proteins within cells . The primary targets of NH-bis(PEG2-propargyl) are the E3 ubiquitin ligase and the target protein .

Mode of Action

NH-bis(PEG2-propargyl) contains two essential ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . It also contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The biochemical pathway involved in the action of NH-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By binding to the E3 ubiquitin ligase and the target protein, NH-bis(PEG2-propargyl) facilitates the degradation of the target protein .

Result of Action

The primary result of the action of NH-bis(PEG2-propargyl) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action of NH-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.

Safety and Hazards

NH-bis(PEG2-propargyl) is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

NH-bis(PEG2-propargyl) plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . NH-bis(PEG2-propargyl) serves as a linker that connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. This compound’s ability to form stable triazole linkages through CuAAC makes it an essential tool in the development of targeted protein degradation therapies .

Cellular Effects

NH-bis(PEG2-propargyl) influences various cellular processes by facilitating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by degrading specific proteins involved in signaling pathways, NH-bis(PEG2-propargyl)-based PROTACs can modulate cellular responses to external stimuli . Additionally, the degradation of transcription factors or other regulatory proteins can lead to changes in gene expression, ultimately impacting cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of NH-bis(PEG2-propargyl) involves its role as a linker in PROTACs. The compound’s propargyl groups react with azide-bearing ligands via CuAAC to form stable triazole linkages. This reaction enables the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand . Once the PROTAC molecule is formed, it brings the E3 ubiquitin ligase into proximity with the target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This targeted degradation mechanism allows for the selective removal of specific proteins from the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NH-bis(PEG2-propargyl) can change over time due to factors such as stability and degradation. NH-bis(PEG2-propargyl) is generally stable when stored at -20°C, but its stability can be affected by light and temperature . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the degradation of NH-bis(PEG2-propargyl) can impact its ability to facilitate protein degradation and influence cellular function .

Dosage Effects in Animal Models

The effects of NH-bis(PEG2-propargyl) in animal models vary with different dosages. At lower dosages, the compound effectively facilitates the degradation of target proteins without causing significant adverse effects . At higher dosages, NH-bis(PEG2-propargyl) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular processes . Threshold effects have been observed, where a minimum dosage is required to achieve the desired protein degradation, but exceeding this threshold can lead to toxicity.

Metabolic Pathways

NH-bis(PEG2-propargyl) is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy balance .

Transport and Distribution

Within cells and tissues, NH-bis(PEG2-propargyl) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and allows for efficient transport within the cellular environment . Additionally, the propargyl groups enable specific interactions with azide-bearing molecules, facilitating the compound’s localization and accumulation in target areas .

Subcellular Localization

NH-bis(PEG2-propargyl) exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, NH-bis(PEG2-propargyl) may localize to the cytoplasm or nucleus, depending on the nature of the target protein and the ligands used in the PROTAC molecule . This subcellular localization is crucial for the compound’s ability to facilitate targeted protein degradation.

properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-3-7-16-11-13-18-9-5-15-6-10-19-14-12-17-8-4-2/h1-2,15H,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFRCVRXSOWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCNCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130623
Record name Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2100306-83-8
Record name Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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